(3R,4R)-3,4-DIHYDROXY-L-PROLINE (3R,4R)-3,4-DIHYDROXY-L-PROLINE
Brand Name: Vulcanchem
CAS No.: 103366-25-2
VCID: VC20743926
InChI: InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m1/s1
SMILES: C1C(C(C(N1)C(=O)O)O)O
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol

(3R,4R)-3,4-DIHYDROXY-L-PROLINE

CAS No.: 103366-25-2

VCID: VC20743926

Molecular Formula: C5H9NO4

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R)-3,4-DIHYDROXY-L-PROLINE - 103366-25-2

Description

(3R,4R)-3,4-Dihydroxy-L-proline is a stereoisomer of the amino acid proline, characterized by the presence of hydroxyl groups at the 3rd and 4th carbon positions. This compound is noted for its potential pharmacological applications and its role as a chiral catalyst in organic synthesis. Its molecular formula is C5H9NO4C_5H_9NO_4
, with a molecular weight of approximately 147.13 g/mol.

Biological Significance

(3R,4R)-3,4-Dihydroxy-L-proline has garnered attention due to its biological activities:

  • Pharmacological Role: It acts as a phosphotyrosine phosphatase inhibitor, which may influence various signaling pathways within cells.

  • Neurotransmitter Modulation: Research indicates that it can decrease the release of N-methyl-D-aspartic acid (NMDA) in the cerebral cortex, suggesting a potential role in neuroprotection or modulation of excitatory neurotransmission .

Synthesis

The synthesis of (3R,4R)-3,4-Dihydroxy-L-proline can be achieved through various methods, including enzymatic hydroxylation of proline derivatives or chemical synthesis involving selective hydroxylation reactions .

Analytical Techniques

Characterization of (3R,4R)-3,4-Dihydroxy-L-proline typically employs techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the stereochemistry and purity of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Employed for analyzing the product yield and confirming the molecular weight.

Recent Studies

Recent studies have highlighted the selectivity of proline hydroxylases in producing (3R,4R)-3,4-Dihydroxy-L-proline from various substrates . The compound's ability to inhibit phosphatase activity suggests potential therapeutic applications in conditions where modulation of phosphotyrosine signaling is beneficial.

Potential Applications

  • Chiral Catalysis: As a chiral catalyst in organic synthesis, it can facilitate asymmetric reactions, which are crucial in pharmaceutical development.

  • Neuropharmacology: Its effects on neurotransmitter release may lead to applications in treating neurological disorders or enhancing cognitive functions.

CAS No. 103366-25-2
Product Name (3R,4R)-3,4-DIHYDROXY-L-PROLINE
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
IUPAC Name (2S,3R,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m1/s1
Standard InChIKey HWNGLKPRXKKTPK-UZBSEBFBSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H](N1)C(=O)O)O)O
SMILES C1C(C(C(N1)C(=O)O)O)O
Canonical SMILES C1C(C(C(N1)C(=O)O)O)O
Synonyms D-Proline, 3,4-dihydroxy-, (3S,4S)-rel- (9CI)
PubChem Compound 452017
Last Modified Jul 17 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator